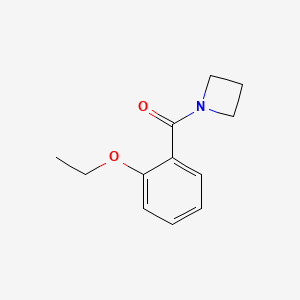

Azetidin-1-yl-(2-ethoxyphenyl)methanone

Description

Properties

IUPAC Name |

azetidin-1-yl-(2-ethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-15-11-7-4-3-6-10(11)12(14)13-8-5-9-13/h3-4,6-7H,2,5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMYEXVNQROQBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Azetidin-1-yl-(2-ethoxyphenyl)methanone and related compounds:

Key Observations :

Piperazine derivatives (e.g., AK301) exhibit higher metabolic stability and lower ring strain, contributing to their potent mitotic arrest activity (ED₅₀ = 115 nM) .

Substituent Effects :

- Electron-withdrawing groups (e.g., 3-Cl in AK301) improve target affinity and selectivity. The 2-ethoxy group in all listed compounds enhances lipophilicity, aiding membrane permeability .

- Boronate ester substituents (e.g., in ) introduce unique electronic properties, enabling applications in boron neutron capture therapy (BNCT) or as protease inhibitors.

Biological Activity :

- AK301’s piperazine ring facilitates interactions with Aurora kinase A and β-tubulin, inducing mitotic arrest in cancer cells .

- Azetidine derivatives may exhibit distinct binding modes due to their compact structure but are less explored in vivo .

Synthetic Accessibility :

Preparation Methods

Reaction Protocol

-

Synthesis of 2-ethoxyphenylacetyl chloride :

-

Coupling with azetidine :

Key Data :

Purification Challenges

Crude product is purified via aqueous extraction (10% K₂CO₃) to remove excess TEA·HCl, followed by recrystallization from ethanol/water (3:1 v/v). Residual chlorinated byproducts, observed at <1% via GC-MS, are mitigated using 1,4-diazabicyclo[2.2.2]octane (DABCO) during workup.

Reductive Amination of 2-Ethoxyphenylglyoxal

This method leverages reductive amination between azetidine and 2-ethoxyphenylglyoxal, inspired by borane-mediated reductions in EP3901146A1.

Reaction Steps

-

Formation of imine intermediate :

-

2-Ethoxyphenylglyoxal (1 eq) and azetidine (1.5 eq) react in tetrahydrofuran (THF) at 50°C for 6 hours.

-

-

Reduction with sodium triacetoxyborohydride (STAB) :

Key Data :

Stereochemical Considerations

The racemic product necessitates chiral resolution using preparative HPLC with a cellulose-based column (Hexane:IPA = 90:10).

Suzuki-Miyaura Coupling for Aryl Functionalization

A fragment-based approach couples preformed azetidinylboronic esters with 2-ethoxyphenyl triflate, adapting palladium-catalyzed methods from EP3901146A1.

Catalytic System

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₃PO₄ (3 eq)

-

Solvent : Dioxane/H₂O (4:1 v/v)

Key Data :

Limitations

Homocoupling of boronic esters (<5%) is suppressed by degassing solvents with N₂.

Solid-Phase Synthesis Using Wang Resin

For high-throughput applications, Wang resin-bound azetidine is acylated with 2-ethoxyphenylacetic acid, followed by cleavage with trifluoroacetic acid (TFA).

Procedure

-

Resin loading :

-

Wang resin (1.2 mmol/g) is functionalized with azetidine using DIC/HOBt coupling.

-

-

Acylation :

-

2-Ethoxyphenylacetic acid (3 eq), HATU (1.5 eq), and DIPEA (4 eq) in DMF, 24 hours.

-

-

Cleavage :

Key Data :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Nucleophilic Acylation | 78–82 | >95 | Low | Industrial |

| Reductive Amination | 65–70 | 85–90 | Moderate | Lab-scale |

| Suzuki-Miyaura | 60–65 | 80–85 | High | Lab-scale |

| Solid-Phase | 70–75 | >90 | High | Pilot-scale |

Key Insights :

-

Nucleophilic acylation offers the highest yield and purity, making it industrially viable.

-

Solid-phase synthesis balances purity and scalability but requires specialized equipment.

Mechanistic Insights and Side Reactions

Competing Pathways in Acylation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Azetidin-1-yl-(2-ethoxyphenyl)methanone?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling the azetidine moiety with a 2-ethoxyphenyl ketone precursor. Key steps include nucleophilic substitution or condensation reactions under controlled conditions (e.g., anhydrous solvents like THF or DMF, temperatures between 0–60°C, and catalysts like triethylamine). Reaction progress should be monitored via TLC, with purification by column chromatography .

Q. Which characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the azetidine ring and ethoxyphenyl group. High-resolution Mass Spectrometry (HRMS) confirms molecular weight, while Infrared (IR) spectroscopy identifies functional groups like the ketone (C=O stretch at ~1700 cm⁻¹). X-ray crystallography may be used for absolute configuration determination .

Q. What are the key structural features influencing its reactivity?

- Methodological Answer : The azetidine ring’s strain enhances nucleophilic reactivity, while the 2-ethoxy group on the phenyl ring modulates electronic effects (e.g., steric hindrance or resonance stabilization). The ketone group participates in hydrogen bonding or coordination chemistry, relevant to biological interactions .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning or disorder) be resolved during structural analysis?

- Methodological Answer : Use SHELXL for refinement, employing tools like TWIN and BASF commands to model twinning. For disordered regions, apply PART and SUMP instructions to split occupancy. Validate with R-factor convergence (<5%) and residual density maps .

Q. What experimental strategies elucidate reaction mechanisms in azetidine functionalization?

- Methodological Answer : Kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (e.g., ¹⁸O in ketone groups) track intermediate formation. Computational modeling (DFT) predicts transition states, while in situ IR monitors bond changes during reactions .

Q. How can bioactivity assays differentiate target-specific effects from non-specific interactions?

- Methodological Answer : Use orthogonal assays:

- Binding assays : Surface Plasmon Resonance (SPR) or ITC to measure affinity.

- Functional assays : cAMP/GTPγS binding for receptor activation.

- Counter-screens : Test against related off-target proteins (e.g., GPCRs vs. kinases) .

Q. What protocols mitigate hygroscopicity issues during synthesis?

- Methodological Answer : Conduct reactions under inert gas (N₂/Ar) with rigorously dried solvents (e.g., molecular sieves in THF). Lyophilize intermediates, and store products in vacuum-sealed containers with desiccants .

Q. How do structural analogs (e.g., fluorophenyl or morpholino derivatives) affect pharmacological synergy?

- Methodological Answer : Perform isosteric replacements (e.g., ethoxy → methoxy) and evaluate via combinatorial libraries. Use SynergyFinder software to quantify interactions (Bliss or Loewe models) in cytotoxicity or enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.